molecular formula C9H7NO4 B12273322 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B12273322
M. Wt: 193.16 g/mol
InChI Key: PDJBQSUEMUEYDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridinecarboxylic acid with suitable reagents to form the furo[2,3-c]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This structural feature allows it to participate in unique chemical reactions and form complexes with metals that are not possible with simpler pyridinecarboxylic acids .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-methoxyfuro[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-7-5-2-3-10-4-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PDJBQSUEMUEYDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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